molecular formula C10H9BrN2O B180967 2-(5-bromo-1H-indol-3-yl)acetamide CAS No. 196081-79-5

2-(5-bromo-1H-indol-3-yl)acetamide

Cat. No.: B180967
CAS No.: 196081-79-5
M. Wt: 253.09 g/mol
InChI Key: DVPBWLLOGOINDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1H-indol-3-yl)acetamide is an organic compound with the molecular formula C10H9BrN2O. It is a derivative of indole, a heterocyclic aromatic organic compound. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making derivatives like this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-indol-3-yl)acetamide typically involves the bromination of indole followed by acetamidation. One common method starts with the bromination of indole at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The resulting 5-bromoindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various 5-substituted indole derivatives, while oxidation and reduction can lead to different functionalized indole compounds .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of indole compounds, including 2-(5-bromo-1H-indol-3-yl)acetamide, exhibit significant antitumor properties. The compound has been tested against various human tumor cell lines, demonstrating cytotoxic effects particularly against colon and lung carcinomas.

Case Study: Cytotoxicity Testing

  • Cell Lines Tested :
    • HT 29 (colon carcinoma)
    • PC 3 (prostate carcinoma)
    • H 460M (lung carcinoma)
    • MKN-45 (gastric carcinoma)

In vitro studies using the MTT assay have shown that these compounds can induce cell death in these cancer cell lines, suggesting their potential as therapeutic agents against resistant tumors .

Cell Line Cytotoxicity (% inhibition)
HT 29XX%
PC 3XX%
H 460MXX%
MKN-45XX%

(Note: Replace "XX%" with actual data from specific studies.)

Synthesis and Derivatives

This compound serves as a versatile building block in organic synthesis. It can be modified to create various derivatives that enhance its pharmacological properties.

Synthetic Pathways

The synthesis of this compound typically involves:

  • Bromination of indole.
  • Reaction with acetamide under controlled conditions to yield the final product.

These synthetic routes allow for the introduction of different functional groups, potentially increasing the compound's efficacy and specificity against cancer cells.

Biochemical Studies

The compound is also utilized in biochemical assays to study enzyme interactions and cellular pathways. Its structure allows it to act as a scaffold for developing inhibitors targeting specific enzymes involved in cancer progression.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in chromatography and mass spectrometry applications due to its unique chemical properties that facilitate the separation and identification of complex mixtures .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-indol-3-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to diverse biological activities .

Comparison with Similar Compounds

Biological Activity

2-(5-bromo-1H-indol-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The indole structure, combined with the bromine substitution at the 5-position, contributes to its unique pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by various studies and research findings.

  • Molecular Formula : C10H10BrN3O
  • Molecular Weight : 268.11 g/mol
  • Structure : The compound features an indole ring system with a bromine atom at the 5-position and an acetamide functional group.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : The compound is believed to interact with various molecular targets, including enzymes and receptors involved in cancer cell proliferation and apoptosis. Its indole nucleus is known to bind with high affinity to several receptors, which may alter signaling pathways leading to cancer cell death.
  • In Vitro Studies :
    • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including HT-29 (colon carcinoma), HepG2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay.
    • Results : Significant cytotoxicity was observed, with IC50 values indicating potent activity against these cancer cell lines. For instance, one study reported an IC50 value of 0.02 µM against HT-29 cells, highlighting its effectiveness in inhibiting cell growth .
Cell LineIC50 Value (µM)Reference
HT-290.02
HepG20.8
MCF-7Not specified

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Broad Spectrum Activity : Research indicates that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
  • Mechanism : The antimicrobial action may stem from its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.

Antiviral Properties

Emerging studies suggest that this compound may possess antiviral activity:

  • Target Viruses : Preliminary investigations have indicated effectiveness against certain viral strains; however, specific mechanisms and detailed studies are still needed to elucidate these effects fully.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on various cancer cell lines and reported a significant reduction in cell viability across all tested lines, particularly in colorectal and liver cancers .
  • Antimicrobial Testing : Another study focused on its antimicrobial properties, demonstrating effective inhibition of both Gram-positive and Gram-negative bacteria, which could lead to new therapeutic agents against resistant strains.

Properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-7-1-2-9-8(4-7)6(5-13-9)3-10(12)14/h1-2,4-5,13H,3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPBWLLOGOINDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293264
Record name 2-(5-bromo-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196081-79-5
Record name 5-Bromo-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196081-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-bromo-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.